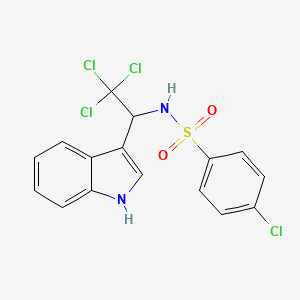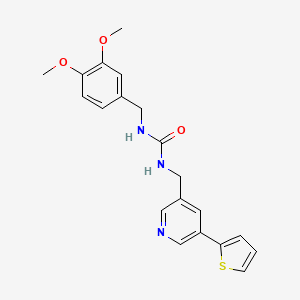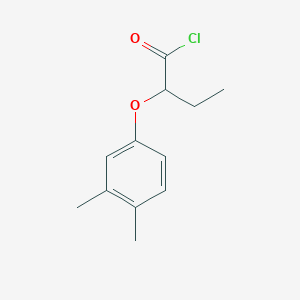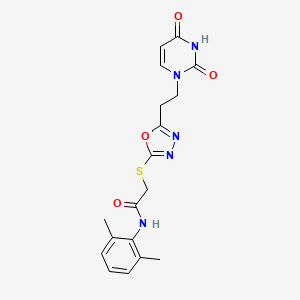
4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a chlorinated indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloro-1-(1h-indol-3-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the indole moiety.
科学的研究の応用
4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of sulfonamide groups with biological targets.
作用機序
The mechanism of action of 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The indole moiety may also interact with aromatic residues through π-π stacking interactions .
類似化合物との比較
Similar Compounds
4-Chloro-n-(2,2,2-trichloro-1-(4-methylphenyl)ethyl)benzenesulfonamide: Similar structure but with a methyl group on the phenyl ring.
4-Chloro-n-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)benzenesulfonamide: Contains a pyrrolidine ring instead of an indole moiety.
Uniqueness
The uniqueness of 4-Chloro-n-(2,2,2-trichloro-1-(1h-indol-3-yl)ethyl)benzenesulfonamide lies in its indole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
特性
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2S/c17-10-5-7-11(8-6-10)25(23,24)22-15(16(18,19)20)13-9-21-14-4-2-1-3-12(13)14/h1-9,15,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBHBWAWPNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![{[(4-bromophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2472774.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)
![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2472782.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)

![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/new.no-structure.jpg)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)
![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2472790.png)
![1-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2472792.png)
